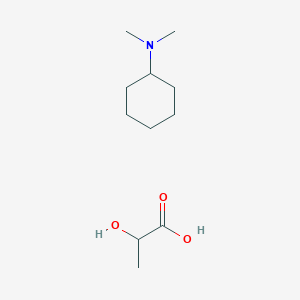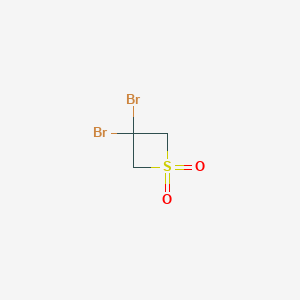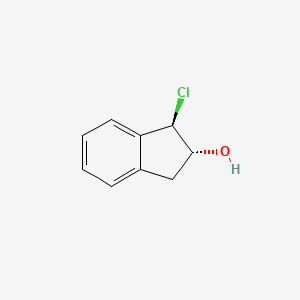
N,N-Dimethylcyclohexylamine monolactic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylcyclohexylamine monolactic acid salt is a chemical compound that combines N,N-Dimethylcyclohexylamine with lactic acid. N,N-Dimethylcyclohexylamine is a tertiary amine with the molecular formula C8H17N, known for its applications in various chemical reactions and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclohexylamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen. This process can be catalyzed by various agents to improve yield and efficiency . The formation of the monolactic acid salt involves the neutralization of N,N-Dimethylcyclohexylamine with lactic acid under controlled conditions, typically in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of N,N-Dimethylcyclohexylamine often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The subsequent formation of the monolactic acid salt can be achieved through batch or continuous processes, depending on the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylcyclohexylamine monolactic acid salt can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Dimethylcyclohexylamine monolactic acid salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylcyclohexylamine: The parent compound without the lactic acid component.
N,N-Dicyclohexylmethylamine: A similar tertiary amine with different substituents.
2,4,6-Tris(dimethylaminomethyl)phenol: Another tertiary amine used in similar applications.
Uniqueness
N,N-Dimethylcyclohexylamine monolactic acid salt is unique due to its combination of a tertiary amine with lactic acid, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring stable, water-soluble amine salts .
Propiedades
Número CAS |
61121-67-3 |
|---|---|
Fórmula molecular |
C11H23NO3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6) |
Clave InChI |
XIBLPLQIVXGRBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.CN(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




